molecular formula C24H42O4 B565469 1-Linoleoyl-2,3-isopropylidene-rac-glycerol CAS No. 127592-95-4

1-Linoleoyl-2,3-isopropylidene-rac-glycerol

Cat. No.: B565469
CAS No.: 127592-95-4
M. Wt: 394.596
InChI Key: OGLQRMONVRWDKV-MURFETPASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol typically involves the esterification of (9Z,12Z)-octadeca-9,12-dienoic acid with (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

1-Linoleoyl-2,3-isopropylidene-rac-glycerol can undergo various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-Linoleoyl-2,3-isopropylidene-rac-glycerol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions. It serves as a substrate for esterases and lipases, helping to elucidate the mechanisms of these enzymes.

Medicine

In medicine, derivatives of this compound are explored for their potential as drug delivery agents. The ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.

Industry

In the industrial sector, this compound is used in the formulation of specialty lubricants and surfactants. Its long-chain unsaturated fatty acid ester structure imparts desirable properties such as low volatility and high thermal stability.

Mechanism of Action

The mechanism of action of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol largely depends on its application. For instance, as a substrate for esterases, the compound undergoes hydrolysis to yield the corresponding alcohol and acid. The molecular targets in this case are the active sites of the enzymes, where the ester bond is cleaved through nucleophilic attack by water molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Linoleoyl-2,3-isopropylidene-rac-glycerol: Features a dioxolane ring and a long-chain unsaturated fatty acid ester.

    This compound: Similar structure but with variations in the fatty acid chain length or degree of unsaturation.

Uniqueness

The uniqueness of this compound lies in its combination of a dioxolane ring and a long-chain unsaturated fatty acid ester. This dual functionality allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h8-9,11-12,22H,4-7,10,13-21H2,1-3H3/b9-8-,12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLQRMONVRWDKV-MURFETPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857935
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127592-95-4
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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